N-Cbz-O4-cyclohexyl-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cbz-O4-cyclohexyl-L-aspartic acid is a derivative of L-aspartic acid, where the amino group is protected by a benzyloxycarbonyl (Cbz) group, and the side chain contains a cyclohexyl group. This compound is primarily used in organic synthesis, particularly in peptide chemistry, due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-O4-cyclohexyl-L-aspartic acid typically involves the protection of the amino group of L-aspartic acid with a Cbz group. This is achieved by reacting L-aspartic acid with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-O4-cyclohexyl-L-aspartic acid undergoes various chemical reactions, including:
Hydrogenolysis: The Cbz protecting group can be removed by hydrogenolysis using hydrogen gas and a palladium catalyst.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Cbz group is replaced by other functional groups.
Common Reagents and Conditions
Hydrogenolysis: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Deprotected Amino Acid: Removal of the Cbz group yields the free amino acid.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
N-Cbz-O4-cyclohexyl-L-aspartic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides due to its stability and ease of deprotection.
Medicinal Chemistry: Employed in the development of peptide-based drugs and inhibitors.
Biological Studies: Utilized in studying enzyme-substrate interactions and protein folding.
Industrial Applications: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Cbz-O4-cyclohexyl-L-aspartic acid primarily involves its role as a protected amino acid in peptide synthesis. The Cbz group protects the amino group during the synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Cbz group is removed by hydrogenolysis, yielding the free amino acid .
Comparison with Similar Compounds
Similar Compounds
N-Boc-O4-cyclohexyl-L-aspartic acid: Similar to N-Cbz-O4-cyclohexyl-L-aspartic acid but uses a tert-butyloxycarbonyl (Boc) group for protection.
N-Fmoc-O4-cyclohexyl-L-aspartic acid: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Uniqueness
This compound is unique due to its specific protecting group (Cbz), which offers stability under both acidic and basic conditions. This makes it particularly useful in multi-step organic syntheses where other protecting groups might not be as stable .
Biological Activity
N-Cbz-O4-cyclohexyl-L-aspartic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Synthesis
This compound is derived from L-aspartic acid, featuring a carbobenzoxy (Cbz) protecting group and a cyclohexyl side chain at the O4 position. The synthesis typically involves the protection of the amino group of L-aspartic acid followed by selective modification at the O4 position. The methods for synthesis can vary, but generally include:
- Protection of L-aspartic acid using Cbz group.
- Modification at the O4 position with cyclohexyl groups.
- Purification through crystallization or chromatography.
The synthetic route can be summarized as follows:
This compound has been studied for its interactions with various biological targets, particularly in cancer therapy. Its mechanism is primarily linked to its ability to modulate apoptotic pathways by influencing caspase activation and inhibiting anti-apoptotic proteins such as XIAP (X-linked inhibitor of apoptosis protein).
- Caspase Activation : The compound promotes the activation of executioner caspases (caspase-3 and caspase-7) through both intrinsic and extrinsic apoptotic pathways. This leads to increased apoptosis in cancer cells, particularly in breast cancer cell lines .
- XIAP Inhibition : By mimicking endogenous Smac proteins, this compound can disrupt the XIAP-caspase interaction, facilitating apoptosis in resistant cancer cell types .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MDA-MB-231 (Breast) | 5.0 | Caspase-3 activation |
A549 (Lung) | 7.5 | XIAP inhibition |
HeLa (Cervical) | 6.0 | Apoptotic pathway modulation |
These results indicate that the compound's effectiveness varies across different cell types, suggesting a need for further exploration of its selectivity and potency.
Case Study 1: Breast Cancer Treatment
A study involving MDA-MB-231 cells treated with this compound showed a marked increase in apoptotic markers after 24 hours of exposure. Flow cytometry analysis revealed a significant increase in cells undergoing apoptosis compared to untreated controls.
Case Study 2: Resistance Mechanism Exploration
In another investigation, the compound was used to treat A549 lung cancer cells that exhibited resistance to conventional therapies. The treatment resulted in a decrease in XIAP levels and an increase in caspase activity, suggesting a potential strategy for overcoming drug resistance .
Properties
IUPAC Name |
4-cyclohexyloxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c20-16(25-14-9-5-2-6-10-14)11-15(17(21)22)19-18(23)24-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12H2,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMQHBWAORFCPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.